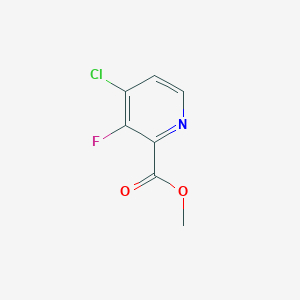










|
REACTION_CXSMILES
|
[CH3:1]OCOC1C=CC=CC=1C(C1C=CC=CC=1)=O.[Cl:19][C:20]1[CH:25]=[CH:24][N:23]=[C:22]([C:26]([O-:28])=[O:27])[C:21]=1[F:29].[Li+].[Br-].[Na+].S(Cl)(Cl)=O>>[Cl:19][C:20]1[CH:25]=[CH:24][N:23]=[C:22]([C:26]([O:28][CH3:1])=[O:27])[C:21]=1[F:29] |f:1.2,3.4|
|


|
Name
|
( 1 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COCOC1=C(C=CC=C1)C(=O)C1=CC=CC=C1
|
|
Name
|
lithium 4-chloro-3-fluoropicolinate
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=NC=C1)C(=O)[O-])F.[Li+]
|
|
Name
|
|
|
Quantity
|
28 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Na+]
|
|
Name
|
|
|
Quantity
|
99 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 23° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
CUSTOM
|
|
Details
|
flush
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was refluxed for 2 days
|
|
Duration
|
2 d
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was refluxed for 3 more days
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then evaporated
|
|
Type
|
TEMPERATURE
|
|
Details
|
the residue cooled down to 0° C
|
|
Type
|
ADDITION
|
|
Details
|
Methanol (300 mL) was cautiously added by portions
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was then partitioned into ethyl acetate/
|
|
Type
|
EXTRACTION
|
|
Details
|
aq sodium carbonate and the aqueous phase was extracted with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved
|
|
Type
|
CUSTOM
|
|
Details
|
the residual tar was decanted
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=NC=C1)C(=O)OC)F
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24.36 g | |
| YIELD: PERCENTYIELD | 94% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |